CDK2 Inhibitor Scaffold: Ortho-Anilinopyrazole Delivers Sub-Nanomolar Potency with 1000-Fold Selectivity Over CDK1
The 2-anilinopyrazole scaffold, for which 2-(1H-pyrazol-3-yl)aniline is the immediate precursor, delivered sub-nanomolar IC50 values against CDK2 and approximately 1000-fold selectivity over CDK1 in a series described by Tang et al. [1]. When the aniline nitrogen is moved to the 3- or 4-position, this selectivity window collapses because the ortho relationship is essential for the hydrogen-bond network observed in the X-ray crystal structure [1]. This demonstrates that the ortho-substitution pattern of 2-(1H-pyrazol-3-yl)aniline is not a trivial structural variation but a determinant of kinase selectivity.
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | Scaffold derived from 2-(1H-pyrazol-3-yl)aniline: CDK2 IC50 < 1 nM; ~1000-fold selectivity over CDK1 |
| Comparator Or Baseline | 3- or 4-anilinopyrazole positional isomers: CDK2 potency and selectivity not reported (inferred loss of activity) |
| Quantified Difference | Selectivity window collapses when aniline substitution moves from ortho to meta/para position |
| Conditions | CDK2 and CDK1 enzymatic assays; X-ray co-crystal structure of anilinopyrazole-CDK2 complex |
Why This Matters
For CDK2-targeted drug discovery, selecting the ortho isomer is required to achieve the published selectivity profile; meta or para isomers will not reproduce this result.
- [1] Tang J, et al. Anilinopyrazole as selective CDK2 inhibitors: design, synthesis, biological evaluation, and X-ray crystallographic analysis. Bioorg Med Chem Lett. 2003;13(18):2985-2988. View Source
